Product packaging for MK-3903(Cat. No.:CAS No. 1219737-12-8)

MK-3903

Cat. No.: B609089
CAS No.: 1219737-12-8
M. Wt: 454.91
InChI Key: FIKQZQDYGXAUHC-UHFFFAOYSA-N
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Description

Significance of AMP-activated Protein Kinase (AMPK) in Cellular Energy Homeostasis and Disease Pathogenesis

AMP-activated protein kinase (AMPK) is a highly conserved master regulator of cellular energy homeostasis in nearly all eukaryotic cells. nih.govaccscience.com It functions as a key metabolic sensor, responding to conditions of metabolic stress, such as nutrient starvation or hypoxia, which lead to an increase in the cellular AMP:ATP and ADP:ATP ratios. nih.govacs.orgacs.orgpatsnap.com Upon activation, AMPK restores energy balance by promoting catabolic processes that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic processes that consume ATP and NADPH, including lipid, cholesterol, carbohydrate, and amino acid synthesis, as well as cell growth. nih.govacs.orgacs.orgcreative-diagnostics.comdovepress.com This regulation occurs through the direct phosphorylation of metabolic enzymes and transcription factors. acs.org

Beyond its fundamental role in energy sensing, AMPK plays a crucial role in various physiological processes and its dysregulation has been implicated in the pathogenesis of several chronic diseases. nih.govmdpi.comfrontiersin.org These include metabolic disorders such as type 2 diabetes, obesity, and metabolic syndrome, as well as inflammation and cancer. nih.govcreative-diagnostics.comdovepress.commdpi.comfrontiersin.orgresearchgate.netnih.govbiomolther.org AMPK activation has been shown to improve insulin (B600854) sensitivity, enhance glucose homeostasis, regulate mitochondrial function and biogenesis, and exert antioxidant effects. accscience.comcreative-diagnostics.comdovepress.combiomolther.org Its ability to reprogram metabolism makes it a heavily pursued therapeutic target for these conditions. nih.gov

Overview of Direct AMPK Activators in Therapeutic Development

The therapeutic potential of AMPK activation has led to significant efforts in developing pharmacological agents that can modulate its activity. These activators can be broadly classified as indirect or direct. Indirect activators, such as metformin (B114582) and thiazolidinediones, often work by altering the intracellular AMP:ATP ratio or inhibiting mitochondrial complex I, which in turn activates AMPK. dovepress.commdpi.comfrontiersin.org However, these indirect mechanisms can influence various other cellular processes, potentially leading to side effects. mdpi.com

Direct AMPK activators, on the other hand, bind directly to specific sites on the AMPK enzyme complex, mimicking the effect of AMP or otherwise promoting its activation. acs.orgmdpi.comresearchgate.netnih.gov This approach offers the potential for greater specificity and fewer off-target effects compared to indirect methods. mdpi.com The discovery of the first direct AMPK activator, A-769662, which binds to a site between the alpha and beta subunits (known as the ADaM site), marked a significant step in this field. acs.orgdovepress.comresearchgate.net Direct activators can allosterically activate AMPK and protect the crucial Thr172 residue on the alpha subunit from dephosphorylation. acs.orgdovepress.comnih.gov

Despite the promise, the development of highly specific and systemically available direct AMPK activators has presented challenges. researchgate.netacs.org The AMPK enzyme is a heterotrimer composed of catalytic alpha (α1, α2), scaffolding beta (β1, β2), and regulatory gamma (γ1, γ2, γ3) subunits, leading to 12 different isoforms with varying tissue distributions and regulatory properties. nih.govblogspot.com Developing compounds that selectively target specific isoforms or have a favorable pharmacokinetic profile has been a key focus in research. mdpi.comresearchgate.netblogspot.comselleck.co.jp

Historical Context of MK-3903 Development as an AMPK Activator

This compound is a chemical compound that emerged from research efforts focused on identifying potent and selective direct activators of AMPK. acs.orgacs.orgcaymanchem.com Developed by Merck & Co., Inc., this compound represents a novel class of benzimidazole-based AMPK activators. acs.orgacs.orgpatsnap.com The discovery process involved a hit-to-lead optimization effort, starting from initial screening hits. acs.orgblogspot.com Fragment-based approaches played a role in identifying initial modest activators, which were then optimized through structural modifications to improve potency and pharmacokinetic properties. blogspot.com

The development of this compound followed the identification of earlier direct activators like A-769662 and EX229. acs.org While EX229 demonstrated potent AMPK activation and a preference for AMPKβ1, subsequent optimization, including a fragment library approach, led to the development of this compound. acs.orgblogspot.com this compound was selected as a development candidate due to its profile as a potent and selective AMPK activator. blogspot.comarctomsci.commedchemexpress.com Its development contributed to understanding the structure-activity relationships for pan-AMPK activation, although a related molecule highlighted potential issues like cardiac hypertrophy with broad AMPK activation. acs.orgresearchgate.netblogspot.com

Research into this compound has focused on its in vitro activity against various AMPK isoforms and its effects in preclinical animal models of metabolic disease. acs.orgselleck.co.jpcaymanchem.comarctomsci.commedchemexpress.comtargetmol.com These studies have aimed to characterize its mechanism of action and evaluate its potential therapeutic utility. acs.orgcaymanchem.comtargetmol.com

Data Table 1: In Vitro Activation Profile of this compound

AMPK Complex Subunits (α, β, γ)EC50 (nM)Maximal Activation (%)
α1β1γ18>50
10 of 12 pAMPK complexes8 - 40>50
pAMPK5-36 (partial)
pAMPK6-No activation

Detailed research findings indicate that this compound is a potent and selective AMPK activator with an EC50 of 8 nM for the α1β1γ1 subunit combination. selleck.co.jpcaymanchem.comarctomsci.commedchemexpress.com It has been shown to activate 10 out of the 12 phosphorylated AMPK complexes with EC50 values ranging from 8 to 40 nM and maximal activation exceeding 50%. patsnap.comselleck.co.jparctomsci.commedchemexpress.comtargetmol.com However, it exhibits only partial activation of pAMPK5 (36% maximal activation) and does not activate pAMPK6. patsnap.comselleck.co.jparctomsci.commedchemexpress.comtargetmol.com

In preclinical studies, acute oral administration of this compound in high-fructose fed db/+ mice resulted in significant inhibition of hepatic fatty acid synthesis across different dose levels (3, 10, and 30 mg/kg). arctomsci.commedchemexpress.comtargetmol.com Studies in diet-induced obese (DIO) mice have shown that this compound increases levels of phosphorylated acetyl-CoA carboxylase (ACC), a downstream substrate of AMPK, in both muscle and liver, and reduces insulin resistance. selleck.co.jpcaymanchem.com

Data Table 2: In Vivo Effects of this compound in Mouse Models

Animal ModelAdministration RouteDose (mg/kg)Observed EffectSource
High-fructose fed db/+ miceOral3, 10, 30Significant inhibition of hepatic fatty acid synthesis arctomsci.commedchemexpress.comtargetmol.com
Diet-induced obese (DIO) miceOral30Increased phosphorylated ACC in liver and muscle; reduced insulin resistance selleck.co.jpcaymanchem.com

The pharmacokinetics of this compound have been characterized in various animal species, including C57BL/6 mice, Sprague-Dawley rats, and beagle dogs. selleck.co.jparctomsci.commedchemexpress.comtargetmol.com It exhibits moderate systemic plasma clearance (5.0 to 13 mL/min/kg), a volume of distribution at steady state of 0.6 to 1.1 L/kg, and a terminal half-life of approximately 2 hours. selleck.co.jparctomsci.commedchemexpress.comtargetmol.com this compound has demonstrated low permeability in LLC-PK1 cells and is a substrate for human liver uptake transporters OATP1B1 and OATP1B3. selleck.co.jparctomsci.commedchemexpress.comtargetmol.com

Data Table 3: Pharmacokinetic Parameters of this compound in Animal Models

SpeciesSystemic Plasma Clearance (mL/min/kg)Volume of Distribution at Steady State (L/kg)Terminal Half-life (h)
C57BL/6 mice5.0 - 130.6 - 1.1~2
Sprague-Dawley rats5.0 - 130.6 - 1.1~2
Beagle dogs5.0 - 130.6 - 1.1~2

This compound binds moderately to the prostanoid DP2 (CRTH2) receptor in the absence of human serum, but this binding is significantly reduced in the presence of serum. arctomsci.commedchemexpress.comtargetmol.com It has shown selectivity over a panel of kinases and low inhibitory activity against CYP3A4 and CYP2D6 isoforms. selleck.co.jpcaymanchem.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H19ClN2O3 B609089 MK-3903 CAS No. 1219737-12-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[6-chloro-5-(4-phenylphenyl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19ClN2O3/c1-16-7-12-20(13-21(16)26(31)32)33-27-29-24-14-22(23(28)15-25(24)30-27)19-10-8-18(9-11-19)17-5-3-2-4-6-17/h2-15H,1H3,(H,29,30)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKQZQDYGXAUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Insights into Mk 3903 Activity

AMP-activated Protein Kinase (AMPK) Activation Profile

AMPK functions as a critical cellular energy sensor, maintaining energy homeostasis by modulating metabolic pathways in response to changes in the AMP/ATP ratio. creative-diagnostics.comacs.org Activation of AMPK generally promotes catabolic processes that generate ATP while suppressing anabolic processes that consume ATP. acs.org MK-3903 directly targets and activates this key enzyme. medchemexpress.comglpbio.com

Selectivity for AMPK Complexes and Isoforms

AMPK exists as a heterotrimer composed of a catalytic α subunit, a scaffolding β subunit, and a regulatory γ subunit. nih.govnih.gov Different isoforms of each subunit exist (α1, α2; β1, β2; γ1, γ2, γ3), leading to 12 possible heterotrimeric complexes with varying tissue distributions and functions. nih.govblogspot.com

Research indicates that this compound exhibits selectivity towards specific AMPK complexes. It has been reported to activate 10 out of the 12 phosphorylated AMPK (pAMPK) complexes. medchemexpress.compatsnap.comselleckchem.compatsnap.com While it activates most complexes with significant efficacy (maximal activation >50%), it shows only partial activation of pAMPK5 (36% maximum activation) and does not activate pAMPK6. medchemexpress.compatsnap.comselleckchem.comtargetmol.com pAMPK5 is noted as a minor component in human and mouse liver, and pAMPK6 is not detected in the liver. selleckchem.com this compound is also reported to be selective for AMPK over a panel of other kinases at a concentration of 10 µM. caymanchem.combertin-bioreagent.com

EC50 Values for AMPK Activation

The half maximal effective concentration (EC50) is a measure of the potency of an activator. This compound is described as a potent AMPK activator with reported EC50 values in the nanomolar range. medchemexpress.comglpbio.comselleckchem.comtargetmol.comcaymanchem.comfishersci.dkselleck.co.jpmedchemexpress.commedchemexpress.eu

Specific EC50 values reported for this compound include:

8 nM for α1 β1 γ1 subunit. selleckchem.comselleck.co.jpselleckchem.com

8 nM for AMPK. medchemexpress.comglpbio.comfishersci.dkmedchemexpress.eu

9 nM for AMPK. creative-diagnostics.comcaymanchem.combertin-bioreagent.com

EC50 values for the activation of 10 out of 12 pAMPK complexes are reported to be in the range of 8 to 40 nM. medchemexpress.compatsnap.comselleckchem.comtargetmol.com

These values highlight the high potency of this compound in activating AMPK.

Table 1: Reported EC50 Values for this compound AMPK Activation

TargetEC50 (nM)Reference
AMPK8 medchemexpress.comglpbio.comfishersci.dkmedchemexpress.eu
AMPK9 creative-diagnostics.comcaymanchem.combertin-bioreagent.com
α1 β1 γ1 subunit8 selleckchem.comselleck.co.jpselleckchem.com
10 of 12 pAMPK complexes8-40 medchemexpress.compatsnap.comselleckchem.comtargetmol.com

Allosteric Modulation of AMPK

AMPK can be activated through allosteric mechanisms, often involving the binding of AMP or ADP to the γ subunit, which induces conformational changes that promote phosphorylation of the Thr172 residue on the α subunit by upstream kinases like LKB1. nih.govnih.gov This phosphorylation is crucial for full AMPK activation. nih.govnih.gov

While the precise allosteric binding site of this compound is not explicitly detailed in the provided snippets, its classification as a "direct" and "allosteric" activator in some contexts suggests it likely binds to a regulatory site on the AMPK complex, distinct from the ATP-binding catalytic site, similar to other reported AMPK activators. glpbio.comnih.govpatsnap.commedchemexpress.com This binding would then induce conformational changes that enhance AMPK activity, potentially by promoting Thr172 phosphorylation or inhibiting dephosphorylation. acs.org

Downstream Signaling Pathways Regulated by this compound-Mediated AMPK Activation

Activation of AMPK by compounds like this compound leads to the phosphorylation of various downstream substrates, influencing a wide range of metabolic processes. blogspot.compatsnap.com These downstream effects are central to AMPK's role in regulating energy balance. creative-diagnostics.comacs.org

Key downstream signaling events and pathways affected by this compound-mediated AMPK activation include:

Lipid Metabolism: this compound has been shown to increase the phosphorylation of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis and a well-established AMPK substrate. selleckchem.comcaymanchem.combertin-bioreagent.commedchemexpress.eu This leads to the inhibition of hepatic fatty acid synthesis. blogspot.comtargetmol.comcaymanchem.combertin-bioreagent.com AMPK activation generally stimulates fatty acid oxidation and inhibits lipogenesis and cholesterol synthesis. creative-diagnostics.comacs.orgmedchemexpress.com

Glucose Metabolism: AMPK activation enhances glucose uptake and utilization, for example, by promoting GLUT4 translocation to the cell membrane in muscle cells. creative-diagnostics.com It also inhibits hepatic glucose production (gluconeogenesis). creative-diagnostics.comnih.gov this compound has been shown to reduce insulin (B600854) resistance in diet-induced obese mice, which is linked to improved glucose homeostasis. caymanchem.combertin-bioreagent.com

Cell Growth and Proliferation: AMPK can regulate cell growth and proliferation, partly through the inhibition of the mTOR signaling pathway. creative-diagnostics.comnih.gov AMPK phosphorylates upstream regulators of mTOR, such as TSC2, thereby suppressing protein synthesis and cell growth. creative-diagnostics.com Studies using this compound or other AMPK activators have explored their influence on pathways like AMPK/mTOR in the context of processes like autophagy and apoptosis. patsnap.comnih.gov

Skeletal Muscle: In skeletal muscle, AMPK activation can influence pathways like Glut4/AMPK/FoxO, affecting processes such as skeletal muscle protein degradation. patsnap.com this compound has been used in research to explore these pathways. patsnap.com

These findings demonstrate that this compound, through its activation of AMPK, impacts critical downstream pathways involved in lipid metabolism, glucose homeostasis, and cellular growth regulation.

Table 2: Downstream Effects of this compound-Mediated AMPK Activation

Downstream Target/ProcessEffect of this compound/AMPK ActivationReference
Acetyl-CoA Carboxylase (ACC)Increased phosphorylation selleckchem.comcaymanchem.combertin-bioreagent.commedchemexpress.eu
Hepatic Fatty Acid SynthesisInhibition blogspot.comtargetmol.comcaymanchem.combertin-bioreagent.com
Insulin ResistanceReduction caymanchem.combertin-bioreagent.com
Hepatic Glucose ProductionInhibition (General AMPK effect) creative-diagnostics.comnih.gov
Glucose UptakeEnhancement (General AMPK effect) creative-diagnostics.com
mTOR signaling pathwayInhibition (General AMPK effect) creative-diagnostics.comnih.gov
Glut4/AMPK/FoxO pathwayModulation (in skeletal muscle) patsnap.com

Preclinical Research and Efficacy Studies

In Vitro Investigations of MK-3903 Efficacy

In vitro studies have provided detailed insights into the cellular-level effects of this compound, particularly concerning its interaction with AMPK and its impact on various biological processes.

This compound is a potent and selective AMPK activator with an EC50 of 8 nM for the α1β1γ1 subunit. fishersci.ptwikipedia.orgnih.gov It demonstrates activation of 10 out of the 12 phosphorylated AMPK (pAMPK) complexes, with EC50 values ranging from 8 to 40 nM and achieving maximal activation exceeding 50%. uni.lufishersci.ptnih.gov The compound shows partial activation of pAMPK5 (36% maximum activation) and does not activate pAMPK6. uni.lufishersci.ptnih.gov

AMPK Activation Profile of this compound (In Vitro)

AMPK Complex SubunitEC50 (nM)Maximal Activation (%)
α1β1γ18>50
10 of 12 pAMPK complexes8-40>50
pAMPK5-36 (partial)
pAMPK6-0 (no activation)

Note: EC50 values for individual complexes within the 8-40 nM range were not specified in the provided text, except for α1β1γ1.

Cellular models have been instrumental in understanding how this compound influences metabolic regulation through AMPK activation. AMPK is a critical molecule in regulating energy metabolism and is implicated in metabolic disorders such as diabetes and obesity. uni.lumdpi.comtranscriptionfactor.org Activation of AMPK holds potential for the treatment of conditions like type 2 diabetes and obesity. uni.lu

In vitro studies have shown that AMPK activation can inhibit adipocyte differentiation and stimulate lipolysis. citeab.com Research using human preadipocytes indicated that AMPK activation can lead to the upregulation of PRDM16, a key regulator involved in the transdifferentiation of white adipocytes into beige adipocytes. citeab.com While the majority of studies suggest that AMPK activation in white adipocytes inhibits insulin-stimulated glucose uptake, some research has reported an activating effect. citeab.com Activation of AMPK has also been observed to increase during the differentiation of brown adipocytes. citeab.com this compound has been specifically investigated in biological studies for its role in metabolic regulation, with a focus on obesity and insulin (B600854) resistance. wikipedia.org

Beyond direct metabolic regulation, the effects of this compound and AMPK activation have been explored in cellular models related to processes such as autophagy, apoptosis, and muscle atrophy. AMPK activation has been linked to the strengthening of intercellular connections, nutrient transport, autophagy, and cell apoptosis, contributing to the suppression of intestinal inflammation. fishersci.no AMPK can also promote autophagy by activating ULK1 and reduce apoptosis by inhibiting mTOR signaling. nih.gov

In studies involving arsenic-induced neurotoxicity in hippocampal neurons, arsenic exposure led to the activation of PGAM5, followed by the activation of apoptosis and AMPK-mTOR dependent autophagy. Intervention with either this compound (an AMPK activator) or dorsomorphin (B1670891) (an AMPK inhibitor) yielded similar results in this context. fishersci.no

Research into muscle atrophy has also utilized this compound. In C2C12 myotubes treated with cisplatin (B142131) (DDP), daidzein (B1669772) was found to inhibit the Glut4/AMPK/FoxO pathway, which reduced myotube atrophy. Notably, the presence of the AMPK agonist this compound was observed to reverse the protective effect of daidzein in this model. fishersci.nomdpi-res.comescholarship.org Similarly, in lovastatin-induced C2C12 myotubes, daidzein inhibited lovastatin-induced AMPK activation. This compound was shown to increase p-FOXO3a levels and reverse the effects of daidzein on p-FOXO3a in these cells. escholarship.org It is worth noting that AMPK activation has been reported to increase the expression of autophagy-specific gene proteins (ATGs) through the activation of the transcription factor FoxO3, which can lead to the initiation of autophagy and ultimately contribute to skeletal muscle atrophy. nih.gov This highlights the complex and context-dependent roles of AMPK signaling. Furthermore, AMPK activation has been shown to induce Parkin-dependent mitochondrial autophagy through the transcriptional activity of TFEB and promote mitochondrial fission by phosphorylating MFF, facilitating the autophagic clearance of damaged mitochondria. nih.gov

Activated AMPK is known to suppress anabolic processes, including the synthesis of lipids and proteins. nih.gov It also promotes catabolic activities such as fatty acid uptake and oxidation. nih.gov Fatty acid synthesis is a key metabolic pathway, with the conversion of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC) representing the rate-limiting step. This enzyme is regulated by phosphorylation, including by AMPK. nih.govuni.lu Chronic oral administration of this compound has been shown to robustly increase ACC phosphorylation in the liver. fishersci.pt While primarily an in vivo finding, this directly relates to the impact on fatty acid synthesis pathways.

Cellular Models for Other Biological Processes (e.g., Autophagy, Apoptosis, Muscle Atrophy)

In Vivo Studies and Pharmacological Effects

In vivo studies using animal models have been crucial for evaluating the pharmacological effects and efficacy of this compound in a physiological setting. This compound has been assessed in various animal models. wikipedia.org

Compound 42, identified as this compound, demonstrated robust target engagement in the liver of mice following oral administration. mdpi.comtranscriptionfactor.orgsigmaaldrich.com Treatment with this compound in various mouse models has resulted in anticipated changes in lipid metabolism and improvements in measures of insulin sensitization. mdpi.comtranscriptionfactor.orgsigmaaldrich.comfishersci.ptatamanchemicals.com Chronic oral administration of this compound led to a significant increase in ACC phosphorylation in the liver, with more modest effects observed in skeletal muscle. fishersci.pt

This compound has been evaluated in animal models relevant to metabolic disorders, including diet-induced obese (DIO) mice and streptozotocin (B1681764) (STZ)-induced diabetic mice. wikipedia.org Various animal models, such as ob/ob and db/db mice, and models induced by a high-fat diet (HFD), are commonly used to study obesity, insulin resistance, and type 2 diabetes, mimicking aspects of these human conditions. guidetopharmacology.orggoogleapis.com

In diabetic animal models, this compound demonstrated improvements in fasting plasma glucose levels and insulin sensitivity. wikipedia.org The compound also stimulated glucose uptake in skeletal muscle and heart tissues independently of insulin, contributing to a reduction in hyperglycemia. wikipedia.org this compound has been shown to improve insulin resistance in animal models. transcriptionfactor.org

A significant focus of in vivo research on this compound has been its impact on lipid metabolism and insulin sensitization. This compound exhibited robust target engagement in mouse liver after oral dosing, leading to improvements in lipid metabolism and insulin sensitization in these animals. mdpi.comtranscriptionfactor.orgsigmaaldrich.com Studies in various mouse models have consistently shown that treatment with this compound results in expected alterations in lipid metabolism and improvements in insulin sensitivity. mdpi.comtranscriptionfactor.orgsigmaaldrich.comfishersci.ptatamanchemicals.com

Specifically, this compound significantly improved fasting plasma glucose levels and insulin sensitivity in diabetic models. wikipedia.org Its ability to stimulate insulin-independent glucose uptake in skeletal muscle and heart tissues also contributed to reducing hyperglycemia. wikipedia.org Acute oral administration of this compound in high-fructose fed db/+ mice resulted in a significant inhibition of hepatic fatty acid synthesis across different doses tested. nih.gov AMPK activation, which is the primary mechanism of action for this compound, is known to play a role in regulating adipose tissue metabolism, including the energy expenditure of brown and beige adipose tissue. Research suggests that inhibiting AMPK may contribute to obesity and related metabolic diseases, while activating AMPK may offer improvements.

In Vivo Effect of this compound on Hepatic Fatty Acid Synthesis

Animal ModelThis compound Dose (mg/kg, P.O.)Effect on Hepatic Fatty Acid Synthesis
High-fructose fed db/+ mice3Significant inhibition
High-fructose fed db/+ mice10Significant inhibition
High-fructose fed db/+ mice30Significant inhibition

Data extracted from search result nih.gov.

Summary of this compound In Vivo Effects

Animal ModelObserved Effects
Various mouse modelsAlterations in lipid metabolism, improvements in insulin sensitization
Mouse liver (following oral dosing)Robust target engagement, improved lipid metabolism and insulin sensitization
High-fructose fed db/+ mice (acute oral)Significant inhibition of hepatic fatty acid synthesis
Diabetic models (e.g., STZ-induced, HFD-induced)Improved fasting plasma glucose, improved insulin sensitivity
Stimulated insulin-independent glucose uptake (skeletal muscle, heart)

Investigations in Other Disease Models (e.g., Skeletal Muscle Atrophy, Neurotoxicity, Cancer)

Preclinical research has explored the involvement of pathways modulated by AMPK, which this compound activates, in conditions such as skeletal muscle atrophy, neurotoxicity, and cancer.

In the context of skeletal muscle atrophy, studies have investigated the role of the Glut4/AMPK/FoxO pathway. Research involving cisplatin (DDP)-treated C2C12 myotubes, a model for chemotherapy-induced muscle atrophy, explored the effects of daidzein (DAI). While DAI inhibited this pathway to reduce myotube atrophy, the addition of the AMPK agonist this compound was shown to reverse the protective effect of DAI, suggesting a complex interplay involving AMPK activation in this model of muscle wasting. patsnap.comnih.gov Similarly, in a study investigating lovastatin-induced muscle atrophy in C2C12 myotubes, daidzein inhibited lovastatin-induced FOXO3a phosphorylation caused by AMPK activation. The addition of the AMPK-selective agonist this compound abolished the protective effect of daidzein against lovastatin-induced myotube atrophy, further indicating that AMPK activation in this context counteracts the anti-atrophy effects observed with daidzein treatment. nih.gov Immunofluorescence studies also reflected that this compound reversed the effect of daidzein on reversing the lovastatin-induced nuclear transfer of FOXO3a and reversed the action of daidzein on Atrogin-1 and MuRF-1 in lovastatin-induced C2C12 myotubes. nih.gov

For neurotoxicity, research has examined the involvement of the AMPK/mTOR signaling pathway. In a study investigating arsenic-induced autophagy-dependent apoptosis in hippocampal neurons, arsenic exposure led to the activation of apoptosis and AMPK-mTOR dependent autophagy. Intervention with this compound, as an activator of AMPK, yielded results similar to those observed with other interventions targeting this pathway, suggesting AMPK's involvement in arsenic-induced neurotoxicity in this model. patsnap.com

In cancer research, AMPK is considered a therapeutic target, although its role can be complex, acting as either a tumor suppressor or supporting cancer cell survival depending on the context. nih.gov this compound is reported to activate 10 out of the 12 phosphorylated AMPK (pAMPK) complexes with EC50 values ranging from 8 to 40 nM, demonstrating maximal activation greater than 50%. patsnap.comselleck.co.jp It partially activates pAMPK5 (36% max) and does not activate pAMPK6. patsnap.comselleck.co.jp While this compound activates multiple AMPK isoforms, the broad preclinical evaluations of systemic direct AMPK activators like this compound have also noted potential issues such as cardiac hypertrophy observed in rodent and non-human primate studies. patsnap.com

Hepatic Fatty Acid Synthesis Inhibition in Animal Models

Preclinical studies in animal models have investigated the effects of this compound on hepatic fatty acid synthesis. Acute oral administration of this compound in high-fructose fed db/+ mice resulted in significant inhibition of hepatic fatty acid synthesis (FAS) across different doses tested (3, 10, and 30 mg/kg). medchemexpress.comtargetmol.com

AMPK is known to regulate lipid metabolism by enhancing fatty acid oxidation and autophagy while inhibiting the production of cholesterol and fatty acids. frontiersin.org Activation of AMPK can inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby reducing malonyl-CoA synthesis and increasing carnitine palmitoyltransferase 1 (CPT1) activity, which promotes fatty acid oxidation. frontiersin.org Chronic oral administration of this compound in various mouse models has been shown to robustly increase ACC phosphorylation in the liver, indicating inhibition of ACC activity, with more modest effects observed in skeletal muscle. selleck.co.jp Treatment with this compound in these models resulted in expected alterations in lipid metabolism. selleck.co.jp

The inhibition of hepatic fatty acid synthesis by this compound aligns with the known metabolic effects of AMPK activation. Studies in animal models of hepatic steatosis, often induced by diets high in fat or fructose, have demonstrated increased hepatic lipogenesis. nih.govplos.org The ability of AMPK activators like this compound to inhibit FAS suggests a potential therapeutic avenue for conditions characterized by excessive hepatic lipid accumulation.

Summary of Hepatic Fatty Acid Synthesis Inhibition Data

Animal ModelTreatment (Acute Oral)Doses (mg/kg)Effect on Hepatic Fatty Acid SynthesisSource
High-fructose fed db/+ miceThis compound3, 10, 30Significant inhibition medchemexpress.comtargetmol.com

This table summarizes the observed effect of acute oral administration of this compound on hepatic fatty acid synthesis in a specific animal model.

Pharmacokinetic and Biotransformation Characteristics

Systemic Plasma Clearance and Volume of Distribution

Studies in preclinical species, including C57BL/6 mice, Sprague-Dawley rats, and beagle dogs, have characterized the systemic plasma clearance and volume of distribution of MK-3903. The compound exhibits moderate systemic plasma clearance, ranging from 5.0 to 13 mL/min/kg across these species. medchemexpress.comselleckchem.comtargetmol.comarctomsci.comselleck.co.jp The volume of distribution at steady state has been reported between 0.6 and 1.1 L/kg. medchemexpress.comselleckchem.comtargetmol.comarctomsci.comselleck.co.jp

Data on Systemic Plasma Clearance and Volume of Distribution in Preclinical Species:

SpeciesSystemic Plasma Clearance (mL/min/kg)Volume of Distribution at Steady State (L/kg)
C57BL/6 mice5.0–130.6–1.1
Sprague-Dawley rats5.0–130.6–1.1
Beagle dogs5.0–130.6–1.1

Terminal Half-Life

The terminal half-life of this compound in preclinical species, specifically C57BL/6 mice, Sprague-Dawley rats, and beagle dogs, is approximately 2 hours. medchemexpress.comselleckchem.comtargetmol.comarctomsci.comselleck.co.jp

Data on Terminal Half-Life in Preclinical Species:

SpeciesTerminal Half-Life (h)
C57BL/6 mice~2
Sprague-Dawley rats~2
Beagle dogs~2

Oral Bioavailability in Preclinical Species

The oral bioavailability of this compound has been evaluated in preclinical models. In C57BL/6 mice, this compound demonstrated low oral bioavailability, reported as 8.4%. selleckchem.comselleck.co.jp However, oral exposure was subsequently improved in mice through the use of different vehicles. selleckchem.comselleck.co.jp In rats and dogs, improved oral bioavailabilities were observed, ranging from 27% to 78%. selleckchem.comselleck.co.jp

Data on Oral Bioavailability in Preclinical Species:

SpeciesOral Bioavailability (%)Notes
C57BL/6 mice8.4Improved with alternative vehicles
Rats27–78Improved compared to initial mouse data
Dogs27–78Improved compared to initial mouse data

Role of Hepatic Uptake Transporters (OATP1B1, OATP1B3)

This compound is a substrate of human liver uptake transporters OATP1B1 (Organic Anion Transporting Polypeptide 1B1) and OATP1B3 (Organic Anion Transporting Polypeptide 1B3). medchemexpress.comtargetmol.comarctomsci.compatsnap.com This indicates that these transporters play a role in the uptake of this compound into the liver. Low permeability and being a substrate for OATP1B1 and OATP1B3 were cited as factors in the decision not to advance this compound to clinical trials. patsnap.compatsnap.com

Permeability Profile

This compound has been shown to have low permeability. medchemexpress.comtargetmol.comarctomsci.compatsnap.com In LLC-PK1 cells, the apparent permeability (Papp) was measured at 6 × 10⁻⁶ cm/s. medchemexpress.comarctomsci.com This low permeability profile is consistent with observations regarding its transport characteristics. patsnap.com

Cytochrome P450 Inhibition Profile (e.g., CYP3A4, 2D6)

In studies using human liver microsomes, this compound was found to be a weak reversible inhibitor of cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6. selleckchem.comselleck.co.jpbertin-bioreagent.comcaymanchem.com The apparent IC₅₀ values for the inhibition of both CYP3A4 and CYP2D6 were reported as greater than 50 µM. selleckchem.comselleck.co.jpbertin-bioreagent.comcaymanchem.com Furthermore, this compound did not exhibit time-dependent inhibition of CYP3A4 activity. selleckchem.comselleck.co.jp

Data on Cytochrome P450 Inhibition:

CYP IsoformInhibition TypeApparent IC₅₀ (µM)Time-Dependent Inhibition
CYP3A4Weak reversible> 50No
CYP2D6Weak reversible> 50Not specified

Challenges and Limitations in Translational Development

Rationale for Non-Advancement to Clinical Trials

MK-3903 did not progress to clinical trials primarily due to a combination of factors related to its pharmacological profile and potential safety concerns. These shortcomings, identified during preclinical evaluation, led to the decision by Merck not to advance the compound. patsnap.compatsnap.com

Systemic AMPK Activation and Associated Safety Concerns (e.g., Cardiac Hypertrophy)

This compound is a systemic AMPK activator. patsnap.com While AMPK activation holds therapeutic promise for various metabolic diseases, persistent and systemic activation of AMPK has been associated with safety concerns, particularly in the heart. patsnap.compatsnap.commdpi.com Chronic treatment with systemic direct AMPK activators in preclinical species, such as rodents and non-human primates, has been shown to induce cardiac hypertrophy, characterized by an increase in heart size and often accompanied by increased cardiac glycogen (B147801) accumulation. patsnap.compatsnap.commdpi.comjci.org Human genetic polymorphisms of AMPK are also linked to cardiac glycogen deposition, cardiac hypertrophy, and Wolff-Parkinson-White syndrome. patsnap.compatsnap.com This risk of cardiac hypertrophy is a significant concern that has limited the clinical development of systemic direct AMPK activators. patsnap.compatsnap.com

Implications of Low Permeability and Transporter Substrate Activity

This compound exhibits low permeability in cell-based assays (e.g., LLC-PK1 cells). patsnap.commedchemexpress.comtargetmol.com Furthermore, it has been identified as a substrate for human liver uptake transporters, specifically Organic Anion Transporting Polypeptides (OATP) 1B1 and OATP1B3. patsnap.commedchemexpress.comtargetmol.com These characteristics, low permeability and active uptake by hepatic transporters, can significantly impact the compound's pharmacokinetic profile, potentially leading to limited or variable systemic exposure and increased hepatic sequestration. nih.gov These factors contributed to the decision not to advance this compound to clinical trials. patsnap.compatsnap.com

Based on available data, the permeability of this compound in LLC-PK1 cells was measured at approximately 6 × 10-6 cm/s. medchemexpress.com

Comparison with Other Systemic AMPK Activators (e.g., MK-8722) and their Development Limitations

This compound is one of several systemic direct AMPK activators that have been investigated, including MK-8722 and Pfizer's PF-06409577. patsnap.com Like this compound, MK-8722 was also developed by Merck and is described as a potent and systemic pan-AMPK activator. patsnap.comnih.govnih.gov

While MK-8722 demonstrated the ability to improve glucose homeostasis in animal models, its development was also limited by the induction of cardiac hypertrophy and glycogen accumulation in preclinical species. mdpi.comjci.orgnih.govnih.govresearchgate.net This highlights a common challenge in the development of systemic pan-AMPK activators. mdpi.com

Research comparing this compound and MK-8722 indicates differences in their activation profiles across AMPK complexes and their pharmacokinetic properties. This compound activates 10 of the 12 phosphorylated AMPK complexes with EC50 values ranging from 8 to 40 nM, partially activating pAMPK5 and not activating pAMPK6. patsnap.commedchemexpress.comtargetmol.comselleckchem.com MK-8722, on the other hand, is described as a pan-AMPK activator, capable of robustly activating both β1 and β2-containing complexes. nih.govnih.govencyclopedia.pub

In terms of permeability, MK-8722 has been reported to have higher permeability (Papp ≈ 24 × 10-6 cm/s) compared to earlier compounds and this compound (Papp ≈ 6-9 × 10-6 cm/s). medchemexpress.comtargetmol.comnih.gov Unlike some earlier compounds and this compound, MK-8722 was not found to be a substrate of OATP1B1 or OATP1B2 transporters. nih.gov Despite these differences in pharmacokinetic properties and AMPK isoform activation profiles, both this compound and MK-8722 faced limitations in translational development, partly due to the safety concerns associated with systemic AMPK activation, particularly the risk of cardiac hypertrophy. patsnap.compatsnap.commdpi.comjci.orgnih.govnih.gov

Here is a summary of some comparative data:

CompoundAMPK Activation ProfilePermeability (LLC-PK1 Papp, cm/s)OATP1B1/1B3 SubstrateCardiac Hypertrophy in Preclinical StudiesAdvancement to Clinical Trials
This compoundActivates 10 of 12 pAMPK complexes (EC50 8-40 nM), partial pAMPK5, no pAMPK6. patsnap.commedchemexpress.comtargetmol.comselleckchem.com~6 x 10-6 medchemexpress.comtargetmol.comYes patsnap.commedchemexpress.comtargetmol.comAssociated risk with systemic activation patsnap.compatsnap.commdpi.comNo patsnap.compatsnap.com
MK-8722Pan-AMPK activator, activates both β1 and β2-containing complexes. nih.govnih.govencyclopedia.pub~24 x 10-6 nih.govNo nih.govYes mdpi.comjci.orgnih.govnih.govresearchgate.netNo (broad preclinical evaluation) patsnap.compatsnap.com

Comparative Analysis and Structure Activity Relationships

Comparison with Other AMPK Activators (e.g., MK-8722, PF-06409577, Metformin)

MK-3903 belongs to a class of direct AMPK activators, distinguishing it from indirect activators such as metformin (B114582). While metformin primarily activates AMPK by inhibiting the mitochondrial respiratory chain, leading to an increase in the AMP:ATP ratio, direct activators like this compound, MK-8722, and PF-06409577 bind directly to the AMPK enzyme complex, typically at the allosteric drug and metabolite (ADaM) site, to induce conformational changes that enhance its activity newdrugapprovals.orgpatsnap.commedchemexpress.comacs.org.

Comparisons between these direct activators reveal differences in their potency and isoform selectivity. This compound has been reported to activate 10 out of the 12 phosphorylated AMPK (pAMPK) complexes, with EC50 values ranging from 8 to 40 nM patsnap.com. MK-8722 is described as a pan-AMPK activator patsnap.comnih.govresearchgate.netmedkoo.com. In ADP-Glo assays, MK-8722 demonstrated an EC50 of 4.7 nM for recombinant AMPK, while this compound had an EC50 of 20.9 nM patsnap.com. PF-06409577 is characterized as a potent and selective allosteric activator, showing high potency for the AMPKα1β1γ1 isoform with an EC50 of 7 nM, but significantly lower potency for the AMPKα1β2γ1 isoform (EC50 > 40000 nM) newdrugapprovals.orgtocris.com.

Metformin, despite being an indirect activator, is a widely used antihyperglycemic agent in the management of type 2 diabetes nih.gov. Its mechanism involves inhibiting hepatic glucose production and enhancing insulin (B600854) sensitivity medchemexpress.com. Unlike some direct activators, metformin does not typically cause hypoglycemia nih.gov.

A notable consideration with systemic direct AMPK activators, including MK-8722, has been the observation of cardiac hypertrophy and increased cardiac glycogen (B147801) in preclinical studies, raising safety concerns for their therapeutic application patsnap.comresearchgate.netmedkoo.com. This potential for off-target effects on the heart highlights a key difference in the pharmacological profiles of some direct activators compared to metformin.

The following table summarizes some key comparative data:

CompoundMechanism of ActivationIsoform SelectivityReported EC50 (recombinant AMPK)Preclinical Safety Concerns (Systemic)
This compoundDirect (Allosteric)Activates 10 of 12 pAMPK complexes patsnap.com20.9 nM patsnap.comNot explicitly detailed as cardiac hypertrophy in snippets, but not advanced to clinic patsnap.com.
MK-8722Direct (Allosteric)Pan-AMPK activator patsnap.comnih.govresearchgate.netmedkoo.com4.7 nM patsnap.comCardiac hypertrophy patsnap.comresearchgate.netmedkoo.com
PF-06409577Direct (Allosteric)Selective for α1β1γ1 over α1β2γ1 newdrugapprovals.orgtocris.com7 nM (α1β1γ1) newdrugapprovals.orgtocris.comTerminated in Phase I clinical trials patsnap.com
MetforminIndirectNot isoform-selective in the same manner as direct activatorsN/ALactic acidosis (rare)

Strategies for Developing Improved AMPK Activators (e.g., Gut-Restricted)

The development of improved AMPK activators is driven by the need to enhance efficacy, reduce off-target effects, and potentially target specific tissues. One significant strategy that has emerged is the development of gut-restricted AMPK activators. This approach aims to concentrate the therapeutic effect within the gastrointestinal tract, potentially minimizing systemic exposure and thereby mitigating the risk of systemic side effects, such as the cardiac hypertrophy observed with some systemic direct activators patsnap.com.

Systemic AMPK activators like this compound and MK-8722 were initially developed for systemic administration patsnap.compatsnap.com. However, the potential for adverse effects with systemic exposure has spurred interest in alternative delivery or targeting strategies. The concept behind gut-restricted activators is to achieve high concentrations in the intestine to exert local effects on metabolic pathways and potentially influence systemic metabolism indirectly, while limiting absorption into the bloodstream.

Research efforts, such as those described in patents by Kallyope Inc., have focused on identifying and developing direct AMPK activators that are intrinsically gut-restricted. These compounds are designed to reach target tissues in the gut without significant systemic distribution, potentially avoiding the need for complex formulations patsnap.compatsnap.com. The low permeability of this compound and its activity as a substrate for hepatic uptake transporters (OATP1B1 and OATP1B3) were factors in Merck's decision not to advance it to clinical trials patsnap.com. While this compound itself was not developed as a gut-restricted compound, these pharmacokinetic properties highlight how structural features can influence systemic exposure and tissue distribution, which is a critical consideration in designing gut-restricted therapies.

Strategies for achieving gut restriction can involve designing compounds with specific physicochemical properties, such as poor permeability across biological membranes or susceptibility to efflux transporters in the gut wall. Additionally, modifications that lead to rapid metabolism or uptake by intestinal cells can contribute to reduced systemic bioavailability.

Structure-Activity Relationship (SAR) Studies Related to this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental in the drug discovery process, aiming to understand how modifications to a molecule's chemical structure influence its biological activity wikipedia.org. In the context of AMPK activators, SAR studies related to this compound and its analogs have been crucial in identifying potent and selective compounds.

This compound itself was the result of a hit-to-lead optimization program focused on benzimidazole-based activators of AMPK acs.orgcaymanchem.com. This process involved synthesizing and testing numerous related compounds to understand which structural features were essential for AMPK activation, potency, and selectivity. The core benzimidazole (B57391) structure, along with specific substituents, was explored to optimize these properties.

The development of MK-8722, which followed this compound, also contributed significant structure-activity information regarding pan-AMPK activation nih.gov. Comparisons between the structures and activities of this compound and MK-8722, both benzimidazole derivatives with biphenyl (B1667301) substituents, likely provided insights into the structural determinants of potency and isoform activation profiles patsnap.com.

Patent literature in the field of AMPK activators, referencing compounds like this compound and MK-8722, often details SAR investigations. These studies explore variations in the central heterocyclic core (e.g., changing ring sizes or heteroatoms), the nature and position of substituents on the aromatic rings (such as halogen atoms, alkyl groups, and functional groups like carboxylic acids), and linkers connecting different parts of the molecule patsnap.comnih.gov.

Advanced Research Methodologies and Approaches for Mk 3903 Investigation

In Vitro Assay Systems

In vitro assay systems are foundational for characterizing the direct interaction of MK-3903 with AMPK and quantifying its activation potency. Techniques such as ADP-Glo™ Kinase Assays and luminescence kinase assays are commonly employed. These assays measure the transfer of a phosphate (B84403) group from ATP to a substrate by the kinase, with the signal generated being proportional to the enzyme activity. Studies using these methods have established this compound as a potent and selective AMPK activator, demonstrating an EC₅₀ of 8 nM for the α1 β1 γ1 subunit. medchemexpress.comtargetmol.comselleckchem.comarctomsci.com Furthermore, in vitro assays have revealed that this compound activates 10 out of the 12 known phosphorylated AMPK (pAMPK) complexes, with EC₅₀ values ranging from 8 to 40 nM and achieving maximal activation greater than 50%. medchemexpress.comtargetmol.comselleckchem.comarctomsci.com However, it exhibits only partial activation of pAMPK5 (36% maximum activation) and does not activate the pAMPK6 complex. medchemexpress.comtargetmol.comselleckchem.comarctomsci.com

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to evaluate the effects of this compound on cellular processes. Various cell lines have been instrumental in these investigations.

LLC-PK1 Cells: These immortalized pig kidney epithelial cells have been utilized to assess the permeability of this compound across cell membranes. Research indicates that this compound exhibits low permeability in LLC-PK1 cells, with a reported Papp value of 6×10⁻⁶ cm/s. medchemexpress.comtargetmol.comarctomsci.com These cells have also helped identify this compound as a substrate for the human liver uptake transporters OATP1B1 and OATP1B3. medchemexpress.comtargetmol.comarctomsci.com

C2C12 Myotubes: Derived from mouse skeletal muscle, C2C12 myotubes serve as a model for studying muscle cell biology, including atrophy. Studies involving C2C12 myotubes have demonstrated that this compound, acting as an AMPK agonist, could reverse the protective effects of daidzein (B1669772) against myotube atrophy induced by cisplatin (B142131) (DDP) or lovastatin. patsnap.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.net These findings highlight the involvement of the AMPK pathway in regulating muscle protein degradation and suggest that the anti-atrophy effects of daidzein in these models are linked to its influence on AMPK activity. patsnap.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.net

Human Pancreatic Cancer Cells: While specific details on the application of human pancreatic cancer cells in this compound research were not prominently featured in the provided information, such cell lines are commonly used in cancer research to explore the metabolic dependencies of cancer cells and the potential of AMPK activators as therapeutic agents.

Animal Models in Preclinical Research

Preclinical animal models are indispensable for evaluating the in vivo pharmacology and potential efficacy of this compound in complex biological systems.

High-Fructose Fed db/+ Mice: This mouse model, characterized by insulin (B600854) resistance and metabolic dysfunction, has been used to assess the impact of this compound on hepatic metabolism. Acute oral administration of this compound at doses of 3, 10, and 30 mg/kg in high-fructose fed db/+ mice led to a significant inhibition of hepatic fatty acid synthesis (FAS). medchemexpress.comtargetmol.comarctomsci.comabmole.com

C57BL/6 Mice: This widely used inbred mouse strain has been employed for pharmacokinetic studies of this compound. These studies have characterized its systemic plasma clearance, volume of distribution, and terminal half-life. medchemexpress.comtargetmol.comselleckchem.comarctomsci.comselleck.co.jp Initial oral bioavailability in C57BL/6 mice was reported as low (8.4%), but improvements were observed with the use of different formulations or vehicles. selleckchem.comselleck.co.jp Chronic oral administration of this compound in various mouse models, including diet-induced obese (DIO) mice, has shown robust engagement with the target in the liver, resulting in improved lipid metabolism and insulin sensitization. selleckchem.comcaymanchem.comadooq.com

Sprague-Dawley Rats: This outbred rat strain is frequently used in pharmacological and toxicological evaluations. Pharmacokinetic profiling of this compound in Sprague-Dawley rats has provided data on its systemic plasma clearance (5.0-13 mL/min/kg), volume of distribution at steady state (0.6-1.1 L/kg), and a terminal half-life of approximately 2 hours. medchemexpress.comtargetmol.comselleckchem.comarctomsci.comselleck.co.jpnih.govnih.gov Oral bioavailability in rats was found to be higher than in mice, ranging from 27% to 78%. selleckchem.comselleck.co.jp

Beagle Dogs: Beagle dogs are often used in preclinical pharmacokinetic and safety studies. Investigations in Beagle dogs have characterized the pharmacokinetic profile of this compound, showing moderate systemic plasma clearance (5.0-13 mL/min/kg), a volume of distribution at steady state of 0.6-1.1 L/kg, and a terminal half-life of approximately 2 hours. medchemexpress.comtargetmol.comselleckchem.comarctomsci.comselleck.co.jpnih.gov Oral bioavailability in dogs was comparable to that in rats (27-78%). selleckchem.comselleck.co.jp

LLC Tumour-Bearing Mice: This model is relevant for studying cancer-related muscle wasting or cachexia, often induced by chemotherapy like cisplatin. While the direct effect of this compound on tumor growth in this model was not detailed, studies in LLC tumour-bearing mice treated with cisplatin, in conjunction with in vitro work on C2C12 myotubes, utilized this compound as a tool to investigate the role of AMPK in muscle atrophy pathways influenced by compounds like daidzein. patsnap.comnih.gov

Molecular Biology Techniques

Molecular biology techniques are crucial for dissecting the cellular mechanisms underlying this compound's effects.

Western Blotting: This technique is widely used to detect and quantify specific proteins and their post-translational modifications, particularly phosphorylation. Western blotting has been employed to assess the phosphorylation status of AMPK and its downstream substrate, Acetyl-CoA Carboxylase (ACC), in response to this compound treatment in various experimental settings, including cell-based assays and ex vivo tissue analysis. selleckchem.comresearchgate.netresearchgate.netselleck.co.jpcaymanchem.comhoelzel-biotech.comnih.gov Chronic oral administration of this compound has been shown to lead to a robust increase in ACC phosphorylation in the liver and more modest effects in skeletal muscle, as detected by Western blotting. selleckchem.comselleck.co.jpcaymanchem.comhoelzel-biotech.com

RNA-seq: RNA sequencing is a powerful technique for analyzing the entire transcriptome of a cell or tissue, providing insights into gene expression changes. While specific applications of RNA-seq in the context of this compound were not detailed in the provided information, this technique is commonly used in preclinical research to identify the transcriptional pathways and biological processes affected by a compound.

Pharmacokinetic Profiling Techniques

Pharmacokinetic (PK) profiling is essential for understanding the absorption, distribution, metabolism, and excretion of this compound in vivo, which informs dosing strategies and predicts exposure levels in target tissues. PK studies in C57BL/6 mice, Sprague-Dawley rats, and Beagle dogs have characterized key parameters. medchemexpress.comtargetmol.comselleckchem.comarctomsci.comselleck.co.jpresearchgate.netresearchgate.net

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesSystemic Plasma Clearance (mL/min/kg)Volume of Distribution at Steady State (L/kg)Terminal Half-life (h)Oral Bioavailability (%)
C57BL/6 Mice5.0-130.6-1.1~28.4 (improved with vehicle) selleckchem.comselleck.co.jp
Sprague-Dawley Rats5.0-130.6-1.1~227-78 selleckchem.comselleck.co.jp
Beagle Dogs5.0-130.6-1.1~227-78 selleckchem.comselleck.co.jp

These studies indicate moderate systemic plasma clearance, a relatively low volume of distribution, and a short terminal half-life across these species. medchemexpress.comtargetmol.comselleckchem.comarctomsci.comselleck.co.jp Oral bioavailability showed species-specific differences and was influenced by formulation. selleckchem.comselleck.co.jp

In Silico Approaches and Computational Drug Design

In silico approaches and computational drug design play a significant role in the discovery and optimization of novel compounds. These methods can involve molecular modeling, docking studies, quantitative structure-activity relationship (QSAR) analysis, and the prediction of ADME (absorption, distribution, metabolism, and excretion) properties. The identification of this compound as a novel benzimidazole-based activator of AMPK suggests that computational methods likely contributed to the hit-to-lead optimization process, potentially by predicting binding interactions with AMPK and guiding chemical modifications to improve potency, selectivity, and pharmacokinetic properties. researchgate.net

Ex Vivo Tissue Analysis

Ex vivo tissue analysis involves the study of tissues removed from living organisms, allowing for the assessment of a compound's effects in a tissue-specific context while maintaining some of the physiological complexity of the in vivo environment. For this compound, ex vivo analysis has been used to measure the phosphorylation levels of key proteins like ACC in tissues such as liver and skeletal muscle following in vivo administration. selleckchem.comselleck.co.jpcaymanchem.comhoelzel-biotech.comnih.gov This directly demonstrates target engagement and the activation of downstream signaling pathways in relevant metabolic tissues. As observed through ex vivo analysis, chronic oral administration of this compound resulted in a robust increase in ACC phosphorylation in the liver, with more modest effects noted in skeletal muscle. selleckchem.comselleck.co.jpcaymanchem.comhoelzel-biotech.com This type of analysis is crucial for understanding the tissue selectivity and pharmacodynamic effects of this compound. wipo.intnih.govplos.orgmdpi.com

Table 2: Effect of Chronic Oral this compound on ACC Phosphorylation

TissueEffect on ACC Phosphorylation
LiverRobustly increased selleckchem.comselleck.co.jpcaymanchem.comhoelzel-biotech.com
Skeletal MuscleMore modest effects selleckchem.comselleck.co.jpcaymanchem.comhoelzel-biotech.com

Q & A

Q. What is the primary mechanism of action of MK-3903 as an AMPK activator?

this compound selectively activates AMP-activated protein kinase (AMPK) by binding to its α1 β1 γ1 subunit with an EC50 of 8 nM. It activates 10 out of 12 phosphorylated AMPK (pAMPK) complexes, achieving >50% maximal activation for most isoforms. Notably, it does not activate pAMPK6 and only partially activates pAMPK5 (36% max), likely due to structural variations in isoform-specific binding pockets .

Methodological Insight :

  • In vitro assays : Use LLC-PK1 cells to assess permeability (Papp = 6 × 10⁻⁶ cm/s) and confirm OATP1B1/OATP1B3 transporter involvement .
  • Isoform specificity : Employ kinase activity profiling across 12 pAMPK complexes to determine EC50 ranges (8–40 nM) .

Q. How is the EC50 value of this compound determined in vitro?

The EC50 is measured using dose-response curves in cellular assays. For example, in LLC-PK1 cells, this compound’s activation of AMPK is quantified via phosphorylation levels of downstream targets (e.g., ACC). The EC50 (8 nM) reflects the concentration required for half-maximal activation .

Experimental Design :

  • Use recombinant AMPK isoforms to standardize activation thresholds.
  • Include negative controls (e.g., pAMPK5/6) to validate selectivity .

Q. What are the recommended storage conditions for this compound to ensure stability?

  • Powder : Store at -20°C (3-year stability) or 4°C (2-year stability), protected from light and moisture.
  • Solubilized form : Prepare stock solutions in DMSO (≥75 mg/mL) and store at -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How do the pharmacokinetic properties of this compound vary across species, and what implications does this have for translational research?

this compound exhibits species-specific PK profiles:

SpeciesPlasma Clearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (h)
C57BL/6 mice5.0–130.6–1.1~2
SD ratsSimilar to miceSimilar to mice~2
Beagle dogsModerateModerate~2

Implications : The short half-life necessitates twice-daily dosing in chronic studies. Interspecies differences in OATP1B1/1B3 expression may affect hepatic uptake and efficacy .

Q. What experimental strategies address the selective activation of AMPK isoforms by this compound?

  • Isoform-specific knockdown : Use siRNA or CRISPR to silence non-responsive isoforms (e.g., pAMPK6) and validate functional redundancy .
  • Structural analysis : Perform co-crystallization studies to identify binding residues critical for isoform selectivity .
  • Transcriptomic profiling : Compare downstream gene expression in tissues where this compound shows efficacy (liver) versus limited activity (skeletal muscle) .

Q. How can researchers optimize in vivo dosing regimens for this compound to maximize target engagement?

  • Acute vs. chronic dosing : In DIO mice, acute oral administration (3–30 mg/kg) inhibits hepatic fatty acid synthesis (FAS), while chronic dosing (12 days, BID) improves insulin sensitivity .
  • Formulation : Use 5% Tween 80/0.25% methylcellulose/0.02% SDS to enhance solubility and bioavailability .
  • Monitoring : Track food intake, body weight, and plasma glucose/insulin levels to correlate dosing with metabolic outcomes .

Data Contradiction Analysis

Q. Why does this compound show partial activation of pAMPK5 and no activation of pAMPK6?

Structural variations in AMPK isoforms likely underlie these differences. For example:

  • pAMPK5 : The γ1 subunit’s regulatory region may have reduced affinity for this compound, limiting maximal activation (36%).
  • pAMPK6 : Unique residues in the γ2 subunit could sterically hinder binding .

Methodological Resolution :

  • Conduct mutagenesis studies to pinpoint critical residues.
  • Compare activation patterns with pan-AMPK activators (e.g., MK-8722) to identify isoform-specific binding motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.